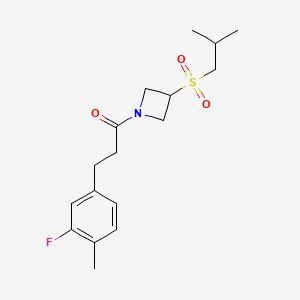
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, commonly known as FMA-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FMA-1 is a ketone compound that belongs to the class of cathinones. It has a molecular weight of 357.47 g/mol and a molecular formula of C18H25FNO3S.
Mecanismo De Acción
FMA-1 acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior. FMA-1 also acts as a norepinephrine transporter inhibitor, which further increases the levels of norepinephrine in the brain.
Biochemical and Physiological Effects:
FMA-1 has been shown to have various biochemical and physiological effects. Studies have shown that FMA-1 increases locomotor activity in animals, which suggests that it has stimulant properties. FMA-1 has also been shown to increase the release of dopamine and norepinephrine in the brain, which can have effects on mood, motivation, and reward. Furthermore, FMA-1 has been shown to increase heart rate and blood pressure, which can have implications for cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FMA-1 in lab experiments is its potency as a dopamine transporter inhibitor. This makes it a useful tool in studying the role of dopamine in the brain and behavior. Furthermore, FMA-1 is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using FMA-1 is its potential for abuse. FMA-1 belongs to the class of cathinones, which are known for their psychoactive effects. Therefore, researchers must exercise caution when handling and using FMA-1 in lab experiments.
Direcciones Futuras
For research involving FMA-1 include investigating its effects on other neurotransmitter systems in the brain and its potential therapeutic applications.
Métodos De Síntesis
FMA-1 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(3-fluoro-4-methylphenyl)propan-1-ol and 3-(isobutylsulfonyl)azetidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography to obtain pure FMA-1.
Aplicaciones Científicas De Investigación
FMA-1 has been used in various scientific research applications, including studies related to the central nervous system, drug addiction, and behavioral pharmacology. FMA-1 has been shown to act as a potent dopamine transporter inhibitor, which makes it a useful tool in studying the role of dopamine in the brain. Furthermore, FMA-1 has been used to investigate the effects of cathinones on the brain and behavior, which can provide insights into the mechanisms underlying drug addiction.
Propiedades
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c1-12(2)11-23(21,22)15-9-19(10-15)17(20)7-6-14-5-4-13(3)16(18)8-14/h4-5,8,12,15H,6-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWRHMZCFUSVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

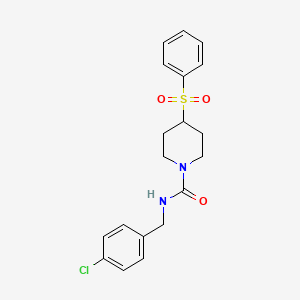
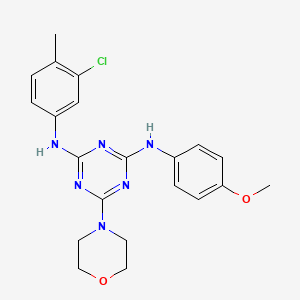
![4-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2948229.png)
![(3-Ethylphenyl)-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2948230.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2948231.png)


![N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2948237.png)
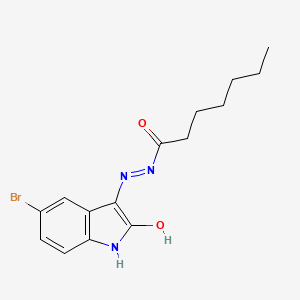
![Acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2948241.png)
![3-Fluorosulfonyloxy-5-[(4-methyloxolan-2-yl)methylcarbamoyl]pyridine](/img/structure/B2948242.png)
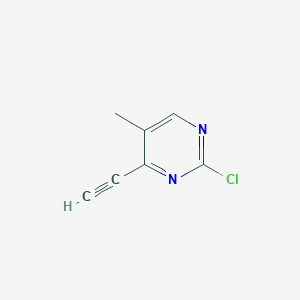
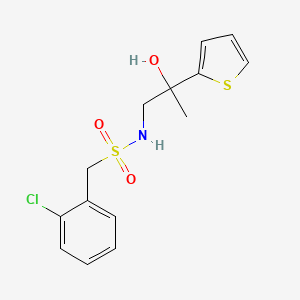
![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2948249.png)